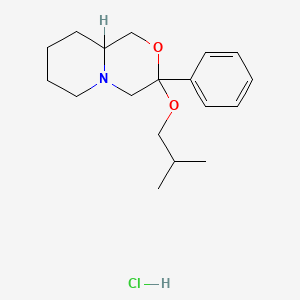
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of pyrido[2,1-c][1,4]oxazines, which are characterized by a fused ring system containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,1-c][1,4]oxazine Core: This step involves the cyclization of a suitable precursor containing nitrogen and oxygen atoms to form the fused ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the 2-Methylpropoxy Group: The 2-methylpropoxy group is added via an etherification reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the reduction of the nitrogen or oxygen atoms in the ring system.
Substitution: Substitution reactions can occur at the phenyl or 2-methylpropoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,1-c][1,4]oxazine Derivatives: Other compounds in this class share the fused ring system but may have different substituents.
Phenyl-Substituted Oxazines: Compounds with a phenyl group attached to an oxazine ring, differing in the position or nature of other substituents.
Alkoxy-Substituted Pyridines: Compounds with an alkoxy group attached to a pyridine ring, differing in the fused ring system or other substituents.
Uniqueness
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its specific combination of the pyrido[2,1-c][1,4]oxazine core, phenyl group, and 2-methylpropoxy group
Propriétés
Numéro CAS |
126806-99-3 |
|---|---|
Formule moléculaire |
C18H28ClNO2 |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
3-(2-methylpropoxy)-3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-15(2)12-20-18(16-8-4-3-5-9-16)14-19-11-7-6-10-17(19)13-21-18;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H |
Clé InChI |
NZSMIFANWBIMSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1(CN2CCCCC2CO1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


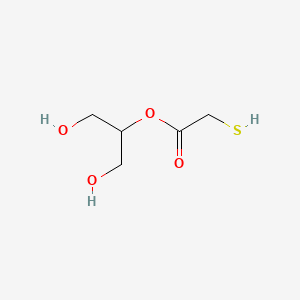
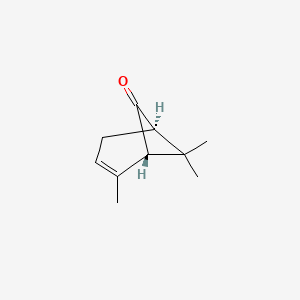
![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)
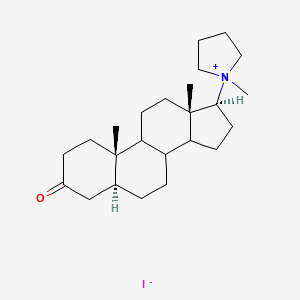
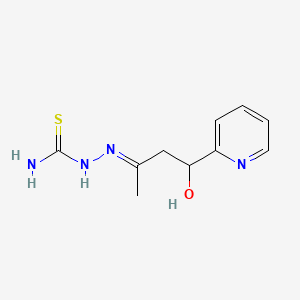

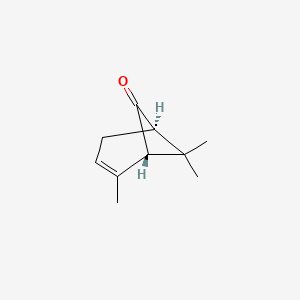




![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)


